molecular formula C22H22ClNO3 B11419491 N-(2-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

N-(2-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11419491
M. Wt: 383.9 g/mol
InChI Key: XBKWWXFQOWVUCK-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenoxy group, and a furan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with 3,4-dimethylphenol in the presence of a base to form the corresponding ether. This intermediate is then reacted with furan-2-carbaldehyde and an amine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like hydroxide ions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the yield and selectivity of the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives and compounds with similar functional groups, such as:

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22ClNO3/c1-16-9-10-19(12-17(16)2)27-15-22(25)24(14-20-7-5-11-26-20)13-18-6-3-4-8-21(18)23/h3-12H,13-15H2,1-2H3

InChI Key

XBKWWXFQOWVUCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3)C

Origin of Product

United States

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